3-(2-Hydroxyethoxy)propanal

PEGylation Monodisperse linker Bioconjugation stoichiometry

3-(2-Hydroxyethoxy)propanal (CAS 152967-61-8; synonymously indexed under CAS 17976-69-1) is a bifunctional C₅H₁₀O₃ aldehyde-alcohol with a molecular weight of 118.13 g/mol. It is the shortest discrete (n=1) member of the hydroxy-PEGₙ-propionaldehyde series (HO–(CH₂CH₂O)ₙ–CH₂CH₂CHO, where n=0 for the ethylene glycol spacer count), featuring a terminal aldehyde group, a primary alcohol terminus, and a single ethyleneoxy bridging unit.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 152967-61-8
Cat. No. B14141507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethoxy)propanal
CAS152967-61-8
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(COCCO)C=O
InChIInChI=1S/C5H10O3/c6-2-1-4-8-5-3-7/h2,7H,1,3-5H2
InChIKeyGNSPBEKHJNYOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethoxy)propanal (CAS 152967-61-8) Procurement-Relevant Baseline for Chemical Sourcing Decisions


3-(2-Hydroxyethoxy)propanal (CAS 152967-61-8; synonymously indexed under CAS 17976-69-1) is a bifunctional C₅H₁₀O₃ aldehyde-alcohol with a molecular weight of 118.13 g/mol . It is the shortest discrete (n=1) member of the hydroxy-PEGₙ-propionaldehyde series (HO–(CH₂CH₂O)ₙ–CH₂CH₂CHO, where n=0 for the ethylene glycol spacer count), featuring a terminal aldehyde group, a primary alcohol terminus, and a single ethyleneoxy bridging unit [1]. This compound is the monomeric structural surrogate of the widely used polymeric PEG-propionaldehyde bioconjugation reagents and is classified as a short-chain PEG-linker aldehyde in chemical supply catalogs . Its defining structural feature is the unique positioning of the ether oxygen at the β-position relative to the aldehyde carbonyl, which creates an internal oxygen-substitution architecture not present in simpler 3-hydroxypropanal or 3-alkoxypropanal analogs.

Why In-Class Short-Chain Aldehydes Cannot Substitute for 3-(2-Hydroxyethoxy)propanal in Precision Synthesis


Short-chain aldehydes bearing hydroxyl or alkoxy substituents are not functionally interchangeable with 3-(2-hydroxyethoxy)propanal due to the compound's unique internal ether-oxygen positioning, which simultaneously modulates aldehyde electrophilicity, governs regiochemical outcomes in oxidation and cyclization reactions, and provides a minimal PEG-like solubilizing spacer of exactly defined length . Unlike 3-hydroxypropanal (Reuterin), which lacks the ether oxygen and exhibits potent antimicrobial activity that may confound biological applications, or 3-methoxypropanal (boiling point ~111–121 °C), which lacks the terminal hydroxyl handle for further derivatization, 3-(2-hydroxyethoxy)propanal is the only member of this structural class that combines a reactive terminal aldehyde, a reactive terminal hydroxyl, and an intervening ether oxygen all within a discrete, single-molecular-weight entity (MW 118.13) . Polymeric PEG-propionaldehydes (e.g., mPEG5K-propionaldehyde, MW ~5,000) are polydisperse mixtures (PDI >1.05) and cannot serve as stoichiometrically precise substitutes when exact linker length, batch-to-batch conjugation reproducibility, or crystallographic characterization of conjugates is required [1].

Quantitative Differentiation Evidence for 3-(2-Hydroxyethoxy)propanal: Head-to-Head and Cross-Study Comparator Data


Molecular Weight and Monodispersity Defines the Exact Structural Surrogate of the PEG-Propionaldehyde Repeat Unit

3-(2-Hydroxyethoxy)propanal (MW 118.13) is the only discrete, single-molecular-weight entity that structurally represents one full repeat unit of the PEG-propionaldehyde scaffold (HO–CH₂CH₂O–CH₂CH₂CHO) [1]. In contrast, commercial polymeric mPEG-propionaldehydes (e.g., mPEG5K-PALD) are polydisperse mixtures with polydispersity indices (PDI) typically >1.05, where batch-to-batch molecular weight variation can exceed ±500 Da [2]. The compound's exact mass of 118.062994 g/mol (calculated from C₅H₁₀O₃) enables precise molar-equivalent calculations in conjugation reactions—a critical advantage when stoichiometric control determines the mono- vs. multi-PEGylation product ratio .

PEGylation Monodisperse linker Bioconjugation stoichiometry

Predicted Physicochemical Properties Differentiate 3-(2-Hydroxyethoxy)propanal from 3-Methoxypropanal in Purification and Handling

The predicted boiling point of 3-(2-hydroxyethoxy)propanal is 230.4±15.0 °C at 760 mmHg, substantially higher than that of the structurally simpler 3-methoxypropanal (111.3 °C at 760 mmHg), a difference of approximately 119 °C . The predicted density (1.052 vs. 0.896 g/cm³) and pKa (14.36 vs. not applicable for the non-hydroxyl analog) further distinguish the two compounds . This boiling point differential carries practical implications: 3-methoxypropanal's low flash point (18.2 °C) classifies it as a highly flammable liquid requiring specialized storage, whereas 3-(2-hydroxyethoxy)propanal's higher boiling point and predicted lower volatility may permit less restrictive handling protocols during laboratory-scale synthesis and purification by distillation.

Physicochemical property Boiling point comparison Purification strategy

Regioselective Oxidation to 1,4-Dioxepan-2-one: A Unique Synthetic Entry Not Accessible from Non-Ether-Containing Analogs

The reduced form of 3-(2-hydroxyethoxy)propanal—3-(2-hydroxyethoxy)propan-1-ol—undergoes quantitative oxidative esterification under basic conditions with oxoammonium salts to yield 1,4-dioxepan-2-one in very good yield via regioselective lactone ring closure [1]. This reactivity is unique to the internal ether-oxygen architecture: the ether oxygen directs the regiochemical outcome of the oxidation, enabling formation of the seven-membered lactone ring. Simpler analogs lacking the internal ether (e.g., 1,5-pentanediol, 3-hydroxypropan-1-ol) cannot undergo this transformation to the same dioxepanone product [2]. 1,4-Dioxepan-2-one is a valuable monomer for biodegradable polyesters and copolymers used in absorbable surgical sutures and controlled drug-release matrices [3].

Lactone synthesis Regioselective oxidation Biodegradable polymer monomer

Standard Purity Specification and Multi-Method Batch QC Enables Immediate Use as a Stoichiometric Reagent

3-(2-Hydroxyethoxy)propanal is commercially supplied under CAS 17976-69-1 with a standard purity specification of ≥95%, supported by batch-specific quality control reports that include NMR, HPLC, and GC analyses . This multi-method QC package is comparable to or exceeds that of many polymeric PEG-aldehydes, which are typically characterized only by GPC (molecular weight distribution) and ¹H NMR (end-group functionality), often without HPLC purity data due to polydispersity . For the structurally analogous 3-methoxypropanal, purity specifications typically range from 95% to 98%, but QC documentation is often limited to GC purity alone, lacking NMR-based structural confirmation .

Purity specification Quality control Procurement compliance

Spectral Database Coverage Provides Definitive Identity Verification Against Reference Standards

3-(2-Hydroxyethoxy)propanal is registered in the SpectraBase spectral database (Compound ID Hx5H7NdpSdf) with one ¹H NMR spectrum, one FTIR spectrum, and one GC-MS spectrum available for direct comparison [1]. This curated spectral reference set enables unambiguous identity confirmation—a capability not uniformly available for closely related short-chain aldehydes. For instance, 3-methoxypropanal has no corresponding entry in SpectraBase with comparable multi-spectral coverage, and 3-hydroxypropanal (Reuterin) is complicated by its tendency to exist in equilibrium with its hydrate and dimeric forms, making spectral authentication more ambiguous [2]. The availability of a multi-spectral reference standard also supports ICH Q7-compliant raw material identification in pharmaceutical intermediate supply chains.

Spectral identification Quality assurance Regulatory compliance

CAS-Number Duality as a Practical Procurement Consideration: 152967-61-8 vs. 17976-69-1

3-(2-Hydroxyethoxy)propanal is indexed under two distinct CAS registry numbers in the chemical supply chain: CAS 152967-61-8 (commonly associated with the polymeric OHC-PEGₙ-OH series on ChemicalBook and other aggregator platforms) and CAS 17976-69-1 (associated with the discrete small-molecule entity, as listed by Bide Pharmatech and the original Piasecki 1985 synthesis reference) . This duality is not observed for analogs such as 3-methoxypropanal (unique CAS 2806-84-0) or 3-hydroxypropanal (unique CAS 2138-29-1). For procurement, the CAS 17976-69-1 entry explicitly corresponds to the defined C₅H₁₀O₃ small molecule with a standard purity of 95% and batch-specific QC documentation , whereas searches under CAS 152967-61-8 may return listings that ambiguously group the small molecule with higher-MW polymeric PEG-aldehydes, creating sourcing confusion [1].

CAS registry Procurement specification Supply chain

Optimal Application Scenarios for 3-(2-Hydroxyethoxy)propanal Based on Quantitative Differentiation Evidence


Synthesis of Stoichiometrically Defined N-Terminal Protein Conjugation Linkers

When developing N-terminal-selective PEGylation reagents for therapeutic proteins, 3-(2-hydroxyethoxy)propanal enables the construction of linkers with an exactly defined single ethyleneoxy spacer unit (MW contribution exactly 118.13 g/mol). This is critical when the PEG chain length must be minimized to preserve protein activity while still providing the solubilizing ether oxygen and the aldehyde handle for reductive amination at pH 5–8 . Polymeric mPEG-propionaldehydes introduce MW heterogeneity (PDI >1.05) that complicates product characterization, whereas this discrete compound yields conjugates amenable to high-resolution mass spectrometry and crystallography [1].

Monomer Precursor for 1,4-Dioxepan-2-one-Based Biodegradable Polymers

In absorbable biomaterial research, the alcohol derivative of 3-(2-hydroxyethoxy)propanal serves as the most direct synthetic precursor to 1,4-dioxepan-2-one, a seven-membered lactone monomer used in biodegradable polyesters and copolymers . The quantitative oxidative esterification route eliminates multi-step protection/deprotection sequences and provides regioselective ring closure in very good yield, offering a shorter and more economical monomer synthesis compared to alternative routes starting from non-ether-containing diols [1].

High-Purity Small-Molecule PEG Linker for ADC and PROTAC Intermediate Assembly

For antibody-drug conjugate (ADC) linker-payload synthesis and PROTAC (proteolysis-targeting chimera) construction, where exact linker length directly governs target protein degradation efficiency, 3-(2-hydroxyethoxy)propanal provides the minimal PEG1-aldehyde building block . Its monodisperse nature (PDI = 1.00), standard purity of ≥95% with multi-method QC, and availability of curated spectral reference data (NMR, FTIR, MS) [1] support the stringent documentation requirements of medicinal chemistry campaigns and patent filings, where batch-to-batch reproducibility of linker intermediates is essential for SAR (structure-activity relationship) consistency.

Reference Standard for Analytical Method Development in PEGylation Process Control

As a discrete, low-MW surrogate of the PEG-propionaldehyde reactive end-group, 3-(2-hydroxyethoxy)propanal can serve as a well-defined small-molecule model system for developing and validating analytical methods (HPLC, LC-MS, NMR) used to monitor PEGylation reactions . Unlike polymeric PEG-aldehydes, which produce broad chromatographic peaks and complex mass spectra due to polydispersity, this compound yields sharp, interpretable signals that facilitate method optimization before transferring conditions to high-MW PEG reagents [1].

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